5-Methyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Methyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methyl group and an oxetan-3-yl piperidin-4-yl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps:
Formation of the oxetan-3-yl piperidine intermediate: This step involves the reaction of oxetane with piperidine under specific conditions to form the oxetan-3-yl piperidine moiety.
Coupling with pyrimidine: The oxetan-3-yl piperidine intermediate is then coupled with a pyrimidine derivative, which has been pre-functionalized with a leaving group (e.g., a halide) at the 2-position. This coupling reaction is often facilitated by a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Methyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Oxetan-3-yl)piperazine: Similar in structure but lacks the pyrimidine ring.
2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde: Contains a similar oxetane and piperazine moiety but differs in the rest of the structure.
Uniqueness
5-Methyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine is unique due to the combination of the pyrimidine ring with the oxetan-3-yl piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C13H19N3O2 |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
5-methyl-2-[1-(oxetan-3-yl)piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C13H19N3O2/c1-10-6-14-13(15-7-10)18-12-2-4-16(5-3-12)11-8-17-9-11/h6-7,11-12H,2-5,8-9H2,1H3 |
InChI Key |
VKIBWYMTAUJTCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C3COC3 |
Origin of Product |
United States |
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